molecular formula C8H15Cl2O3P B14557510 Dipropyl (2,2-dichloroethenyl)phosphonate CAS No. 61716-80-1

Dipropyl (2,2-dichloroethenyl)phosphonate

Cat. No.: B14557510
CAS No.: 61716-80-1
M. Wt: 261.08 g/mol
InChI Key: FWQGLMALXQFWEE-UHFFFAOYSA-N
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Description

Dipropyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2,2-dichloroethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl (2,2-dichloroethenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dipropyl phosphonate with 2,2-dichloroethenyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial processes often utilize automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonates, and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipropyl (2,2-dichloroethenyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dipropyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in metabolic processes or modulate receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxopropyl)phosphonate
  • DTPMP (Diethylenetriaminepenta(methylenephosphonic acid))
  • Bisphosphonates (e.g., alendronate, etidronate)

Uniqueness

Dipropyl (2,2-dichloroethenyl)phosphonate is unique due to its specific structural features, such as the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical and biological properties. Compared to other phosphonates, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications .

Properties

CAS No.

61716-80-1

Molecular Formula

C8H15Cl2O3P

Molecular Weight

261.08 g/mol

IUPAC Name

1-[2,2-dichloroethenyl(propoxy)phosphoryl]oxypropane

InChI

InChI=1S/C8H15Cl2O3P/c1-3-5-12-14(11,7-8(9)10)13-6-4-2/h7H,3-6H2,1-2H3

InChI Key

FWQGLMALXQFWEE-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C=C(Cl)Cl)OCCC

Origin of Product

United States

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